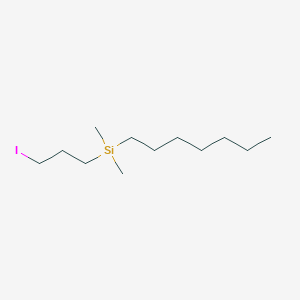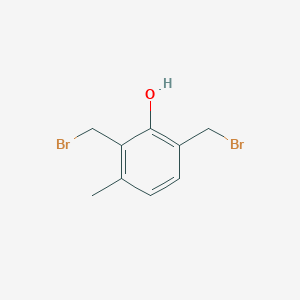
2,6-Bis(bromomethyl)-3-methylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Bis(bromomethyl)-3-methylphenol: is an organic compound belonging to the family of bisphenols. It is characterized by the presence of two bromomethyl groups attached to the benzene ring at the 2 and 6 positions, and a methyl group at the 3 position. This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(bromomethyl)-3-methylphenol typically involves the bromination of 3-methylphenol (m-cresol) using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out under controlled conditions to ensure selective bromination at the benzylic positions. The general reaction scheme is as follows:
-
Bromination with Bromine:
- Reactants: 3-methylphenol, bromine
- Solvent: Carbon tetrachloride (CCl4) or chloroform (CHCl3)
- Conditions: Room temperature, under inert atmosphere
- Reaction: [ \text{C}_7\text{H}_8\text{O} + 2\text{Br}_2 \rightarrow \text{C}9\text{H}{10}\text{Br}_2\text{O} + 2\text{HBr} ]
-
Bromination with N-Bromosuccinimide (NBS):
- Reactants: 3-methylphenol, NBS
- Solvent: Carbon tetrachloride (CCl4) or chloroform (CHCl3)
- Conditions: Room temperature, under inert atmosphere
- Reaction: [ \text{C}_7\text{H}_8\text{O} + 2\text{NBS} \rightarrow \text{C}9\text{H}{10}\text{Br}_2\text{O} + 2\text{succinimide} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and control of reaction parameters. The product is then purified through distillation or recrystallization to obtain high purity.
化学反应分析
Types of Reactions: 2,6-Bis(bromomethyl)-3-methylphenol undergoes various types of chemical reactions, including:
-
Nucleophilic Substitution:
- Reagents: Sodium hydroxide (NaOH), potassium hydroxide (KOH)
- Conditions: Aqueous or alcoholic medium, reflux
- Products: 2,6-Bis(hydroxymethyl)-3-methylphenol
-
Oxidation:
- Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
- Conditions: Acidic or neutral medium
- Products: 2,6-Bis(formyl)-3-methylphenol
-
Reduction:
- Reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
- Conditions: Anhydrous solvent, room temperature
- Products: 2,6-Bis(methyl)-3-methylphenol
Common Reagents and Conditions:
Nucleophilic Substitution: NaOH, KOH, reflux
Oxidation: KMnO4, CrO3, acidic or neutral medium
Reduction: LiAlH4, NaBH4, anhydrous solvent
Major Products:
Nucleophilic Substitution: 2,6-Bis(hydroxymethyl)-3-methylphenol
Oxidation: 2,6-Bis(formyl)-3-methylphenol
Reduction: 2,6-Bis(methyl)-3-methylphenol
科学研究应用
Chemistry: 2,6-Bis(bromomethyl)-3-methylphenol is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of brominated phenols on cellular processes. It is also employed in the synthesis of biologically active molecules.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an antimicrobial agent. Derivatives of this compound have shown promising activity against various bacterial strains.
Industry: In the industrial sector, this compound is used in the production of polymers and resins. It is also utilized as a flame retardant in various materials.
作用机制
The mechanism of action of 2,6-Bis(bromomethyl)-3-methylphenol involves its interaction with nucleophiles, leading to the formation of substitution products. The bromomethyl groups are highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as hydroxide ions, amines, and thiols. The compound’s reactivity is attributed to the electron-withdrawing effect of the bromine atoms, which makes the benzylic carbon more susceptible to nucleophilic attack.
相似化合物的比较
- 2,6-Bis(bromomethyl)phenol
- 2,6-Bis(bromomethyl)naphthalene
- 2,6-Bis(bromomethyl)pyridine
Comparison: 2,6-Bis(bromomethyl)-3-methylphenol is unique due to the presence of the methyl group at the 3 position, which influences its reactivity and physical properties. Compared to 2,6-Bis(bromomethyl)phenol, the methyl group in this compound provides steric hindrance, affecting the compound’s reactivity in nucleophilic substitution reactions. Additionally, the presence of the methyl group can impact the compound’s solubility and melting point.
属性
CAS 编号 |
116061-06-4 |
|---|---|
分子式 |
C9H10Br2O |
分子量 |
293.98 g/mol |
IUPAC 名称 |
2,6-bis(bromomethyl)-3-methylphenol |
InChI |
InChI=1S/C9H10Br2O/c1-6-2-3-7(4-10)9(12)8(6)5-11/h2-3,12H,4-5H2,1H3 |
InChI 键 |
ISNCRQDYTNRGQZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C=C1)CBr)O)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-Ethyl-4-[(E)-(4-methyl-1,3-thiazol-2-yl)diazenyl]naphthalen-1-amine](/img/structure/B14288550.png)
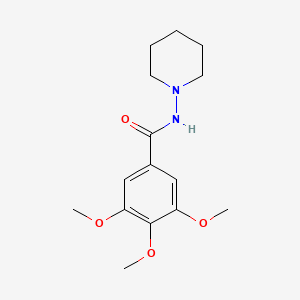
![2,3-Dimethyl-6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione](/img/structure/B14288569.png)
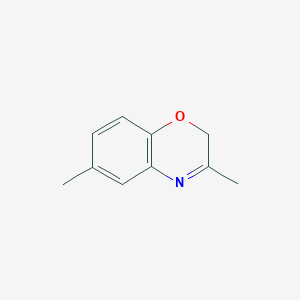
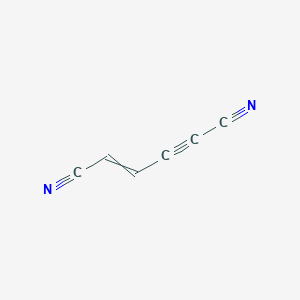
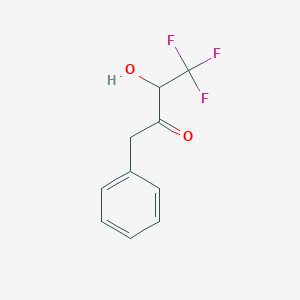
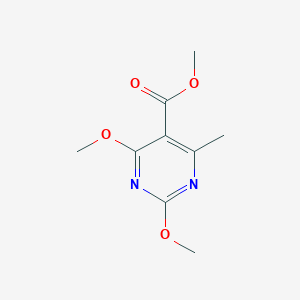
![7-Methyl-10-(propan-2-yl)spiro[4.5]dec-7-en-1-ol](/img/structure/B14288596.png)
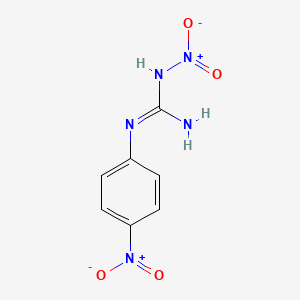
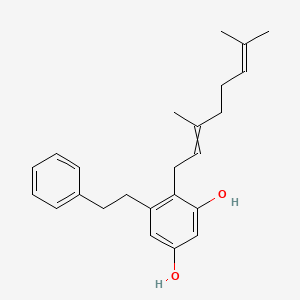
![[Hexoxy(oxido)phosphoryl] phosphate](/img/structure/B14288648.png)

![2,9-Bis[2,6-bis(2-methoxyethoxy)phenyl]-1,10-phenanthroline](/img/structure/B14288659.png)
